Cas no 1699993-22-0 (2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde)

2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-bromo-4-(4-methylpiperidin-1-yl)benzaldehyde
- AM87897
- 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde
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- MDL: MFCD28400353
- Inchi: 1S/C13H16BrNO/c1-10-4-6-15(7-5-10)12-3-2-11(9-16)13(14)8-12/h2-3,8-10H,4-7H2,1H3
- InChI Key: SCBBYRRTKGMGNZ-UHFFFAOYSA-N
- SMILES: BrC1=C(C=O)C=CC(=C1)N1CCC(C)CC1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 238
- Topological Polar Surface Area: 20.3
2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D626163-1g |
2-bromo-4-(4-methylpiperidin-1-yl)benzaldehyde |
1699993-22-0 | 97% | 1g |
$1520 | 2024-05-24 | |
TRC | B123815-250mg |
2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde |
1699993-22-0 | 250mg |
$ 245.00 | 2022-06-07 | ||
TRC | B123815-500mg |
2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde |
1699993-22-0 | 500mg |
$ 405.00 | 2022-06-07 | ||
eNovation Chemicals LLC | D626163-1g |
2-bromo-4-(4-methylpiperidin-1-yl)benzaldehyde |
1699993-22-0 | 97% | 1g |
$1520 | 2025-02-18 | |
eNovation Chemicals LLC | D626163-1g |
2-bromo-4-(4-methylpiperidin-1-yl)benzaldehyde |
1699993-22-0 | 97% | 1g |
$1520 | 2025-02-19 |
2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde Related Literature
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1. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
Additional information on 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde
2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde: A Comprehensive Overview
The compound 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde, identified by the CAS number 1699993-22-0, is a significant molecule in the field of organic chemistry. This compound is characterized by its unique structure, which combines a bromine atom at the 2-position of a benzaldehyde ring with a 4-methylpiperidinyl group at the 4-position. The combination of these functional groups makes it a versatile compound with potential applications in various areas, including pharmaceuticals, agrochemicals, and materials science.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde. Researchers have explored various methodologies to optimize the synthesis process, ensuring high yields and purity. One notable approach involves the use of palladium-catalyzed cross-coupling reactions, which have proven to be highly effective in constructing complex aromatic systems. These methods not only enhance the scalability of the synthesis but also contribute to the sustainability of chemical processes.
The structural features of 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde make it an attractive candidate for further functionalization. The bromine atom at the 2-position serves as an excellent leaving group, facilitating substitution reactions. Meanwhile, the 4-methylpiperidinyl group introduces steric and electronic effects that can influence the reactivity and selectivity of subsequent transformations. These properties have been leveraged in recent studies to design novel derivatives with enhanced biological activities.
In terms of biological applications, 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde has shown promise in drug discovery efforts. Its ability to modulate key biological targets, such as protein kinases and G-protein coupled receptors (GPCRs), has been extensively investigated. For instance, recent research has demonstrated that this compound exhibits potent inhibitory activity against certain oncogenic kinases, making it a potential lead candidate for anticancer drug development.
The integration of computational chemistry tools has further enhanced our understanding of the molecular properties of 2-Bromo-4-(4-methylpiperidin-1-yli)benzaldehyde. Advanced molecular modeling techniques, such as density functional theory (DFT) calculations and molecular docking studies, have provided insights into its electronic structure and binding affinities with biological targets. These computational approaches have complemented experimental studies, enabling a more comprehensive analysis of the compound's behavior in different chemical and biological environments.
In conclusion, 2-Bromo-4-(4-methylpiperidin-1-yli)benzaldehyde represents a valuable molecule with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic and computational methods, positions it as a key player in future research and development efforts. As ongoing studies continue to uncover its full potential, this compound is expected to contribute significantly to the advancement of science and technology.
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